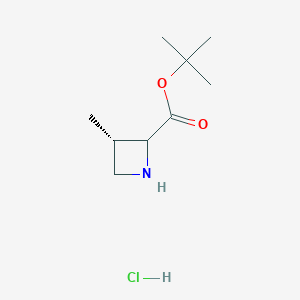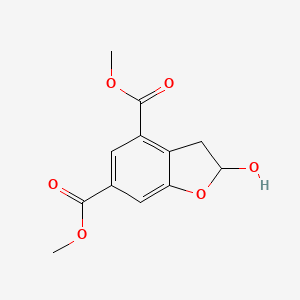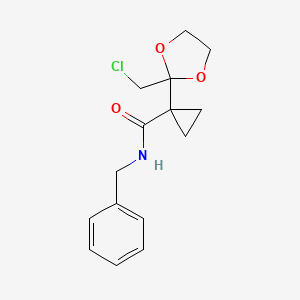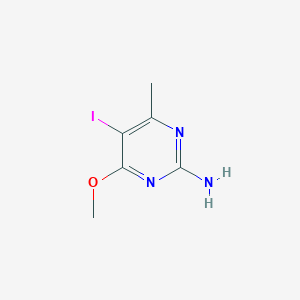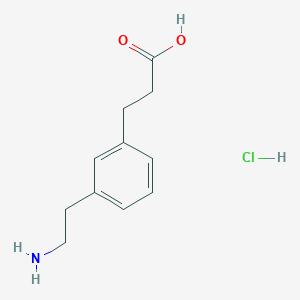
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is a compound that falls under the category of substituted phenylpropanoic acids. It features a unique structure with an aminoethyl substitution on the phenyl ring, contributing to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride typically involves multiple steps:
Starting Material Preparation: : Begin with commercially available 3-(2-Aminoethyl)phenol.
Substitution Reaction: : React the starting material with a suitable halogenated propanoic acid in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound might scale up the laboratory procedures, emphasizing cost-effectiveness, high yield, and purity. This could involve optimizing reaction temperatures, reaction times, and using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The amino group can undergo oxidation under specific conditions, potentially forming nitroso or nitro derivatives.
Reduction: : The carboxylic acid moiety can be reduced to an alcohol, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring is susceptible to electrophilic substitution reactions, facilitated by the electron-donating aminoethyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane for carboxylic acid reduction.
Substitution: : Halogens or nitrating agents for electrophilic substitution on the aromatic ring.
Major Products Formed
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Alcohol derivatives from the carboxylic acid reduction.
Substitution: : Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride has found diverse applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the development of novel reactions.
Biology: : Investigated for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: : Used in the formulation of certain types of polymers or resins due to its functional groups.
Wirkmechanismus
The mechanism of action of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is primarily dependent on its interaction with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzyme active sites or receptor binding sites, altering their activity. The aminoethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride can be compared to other substituted phenylpropanoic acids and aminoethyl derivatives:
3-(2-Aminoethyl)phenol: : Shares the aminoethyl substitution but lacks the extended propanoic acid group.
Phenylpropanoic acid derivatives: : May include compounds like 3-phenylpropanoic acid which lack the aminoethyl group, leading to different reactivity and biological activity.
Highlighting Its Uniqueness
Structural Features: : The presence of both the aminoethyl group and the propanoic acid moiety makes it versatile for various chemical reactions and biological interactions.
Applications: : Its unique structure provides diverse applications in chemistry, biology, and medicine.
Hopefully, this deep dive into this compound gives you a clearer understanding of its significance and versatility. What fascinates you most about this compound?
Eigenschaften
IUPAC Name |
3-[3-(2-aminoethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10-3-1-2-9(8-10)4-5-11(13)14;/h1-3,8H,4-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLVUJTHRASPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCN)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
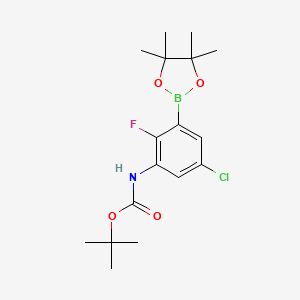
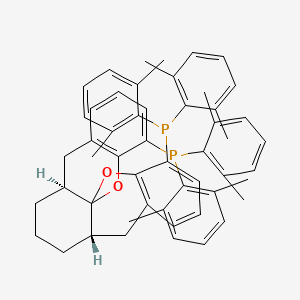
![(2R,3R)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089371.png)
![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8089372.png)
![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)
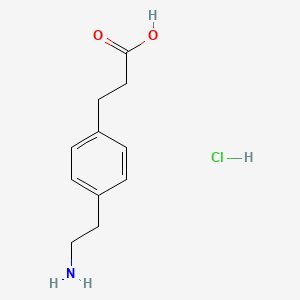
![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)
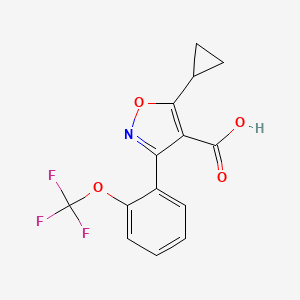
![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)
![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
